molecular formula C12H8F3NO B1388573 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine CAS No. 1214380-66-1

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine

Cat. No. B1388573
M. Wt: 239.19 g/mol
InChI Key: SDRFSEBHZMSVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, also known as HPTP, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve its ability to bind to metal ions and inhibit protein aggregation. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to bind to copper and zinc ions with high affinity, and this binding may interfere with the formation of amyloid-beta aggregates. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.

Biochemical And Physiological Effects

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to selectively bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, its ability to selectively bind to metal ions and inhibit protein aggregation makes it a useful tool for studying metal ion homeostasis and the development of neurodegenerative diseases.
One limitation of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its potential toxicity. While 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, it may also have adverse effects on cells and tissues at high concentrations. Additionally, the mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for research on 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, as well as its potential side effects.
Another area of research is the development of new fluorescent probes based on the structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. By modifying the chemical structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, it may be possible to create probes with enhanced selectivity and sensitivity for metal ions and other biomolecules.
In conclusion, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a promising compound that has been studied for its potential use in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential therapeutic benefits, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has already shown promise as a fluorescent probe and potential therapeutic agent for the treatment of neurodegenerative diseases.

Scientific Research Applications

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property makes 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine a useful tool for studying metal ion homeostasis in cells and tissues.
Another area of research is the use of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of these diseases. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.

properties

IUPAC Name

5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRFSEBHZMSVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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